2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is an organic compound with the molecular formula . This compound features a phenyl ring substituted with both chloro and fluoro groups, as well as a nitrile group attached to a branched alkane structure. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through chemical reactions involving specific precursors. The primary method involves the reaction of 2-chloro-3-fluorobenzyl chloride with a nitrile source under basic conditions, typically utilizing solvents like dichloromethane or toluene.
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is classified as an organic compound, specifically a nitrile derivative. It falls within the category of halogenated organic compounds due to the presence of chlorine and fluorine atoms.
The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile generally involves the following steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and control over reaction parameters. Automated reactors allow for precise adjustments in temperature, pressure, and reactant concentrations, optimizing production rates and product quality.
The molecular structure of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can be represented by the following:
The structural configuration includes a nitrile group () attached to a branched carbon chain, which influences its reactivity and interaction with biological targets.
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can participate in several types of chemical reactions:
The reactivity of the compound is significantly influenced by its halogen substituents, which can enhance electrophilicity and alter the compound's behavior in chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClFN |
| Molecular Weight | 197.63 g/mol |
| IUPAC Name | 2-(2-chloro-3-fluorophenyl)-2-methylpropanenitrile |
| InChI Key | CGKXVXNPFDTVRU-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)C1=C(C(=CC=C1)F)Cl |
These properties play a crucial role in determining the compound's behavior in various applications.
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile has several notable applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study in organic chemistry and related fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2